molecular formula C14H20N2O3 B5537447 1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide

1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5537447
M. Wt: 264.32 g/mol
InChI Key: GRUAMDNZGHJURY-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their significant presence in pharmaceutical and chemical research due to their potential biological activities and applications in material science. The pyrrolidine ring, a common structural motif in many biologically active compounds, plays a crucial role in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to “1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide” often involves multi-step chemical reactions, including cyclization, alkylation, and acylation processes. Techniques such as acid-catalyzed transformations, and reactions with methyl esters and aromatic aldehydes, are common (Stroganova et al., 2016) (Rubtsova et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of compounds containing pyrrolidine and furyl groups is typically performed using techniques such as NMR, IR, and X-ray crystallography. These studies reveal the detailed arrangement of atoms within the molecule and the conformational preferences of the compound (Banerjee et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include transformations under acidic or basic conditions, leading to various heterocyclic systems. These reactions can result in significant changes to the molecular structure, impacting the compound's chemical and physical properties (Dyachenko et al., 2008).

Scientific Research Applications

Transformations in Acidic Media

The acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides leading to the creation of new fused heterocyclic systems demonstrate the compound's utility in developing novel chemical structures. These transformations result in several derivatives, highlighting its role in synthetic chemistry and material science (Stroganova, Vasilin, & Krapivin, 2016).

Synthesis of Trialkyl Derivatives

The hydrogenation of 1-furyl-3-methylaminoalkanes has shown that these compounds can be converted to pyrrolidine and pyrrole derivatives, showcasing the chemical versatility and potential for creating various organic compounds with potential applications in pharmaceuticals and materials science (Abgaforova, Shuikin, & Bel'skii, 1965).

Primary Amine–Promoted Ring Opening

Ethylamine and ethanolamine's reaction with derivatives related to 1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide leads to β-lactam ring opening, showcasing a method for generating enantiomerically pure pyrrolidine derivatives. This application is crucial for the synthesis of bioactive molecules and pharmaceuticals, demonstrating the compound's importance in drug discovery and development (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).

Reduction of Nitrofuran Derivatives

Investigations into the reduction products of nitrofurazone and related compounds by xanthine oxidase and microsomes have revealed the formation of amine derivatives. This research contributes to understanding the metabolic pathways and potential therapeutic uses of nitrofuran derivatives, including those related to 1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide (Tatsumi, Kitamura, & Yoshimura, 1976).

Regiospecific C-acylation

The regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles, where compounds related to 1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide act as intermediates, highlights its utility in synthesizing complex organic molecules. This methodology is valuable for pharmaceutical chemistry and the synthesis of biologically active compounds (Katritzky, Suzuki, Singh, & He, 2003).

Mechanism of Action

For biologically active compounds, this would involve detailing how the compound interacts with biological systems. This could include its effects on enzymes, cell membranes, or other biological targets .

Safety and Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety data sheets are often a good source of this information .

properties

IUPAC Name

1-ethyl-N-[3-(furan-2-yl)propyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-16-10-11(9-13(16)17)14(18)15-7-3-5-12-6-4-8-19-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUAMDNZGHJURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)NCCCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide

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